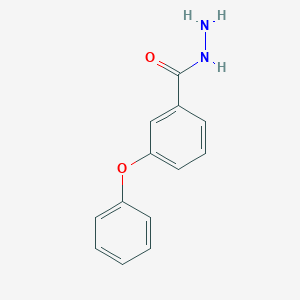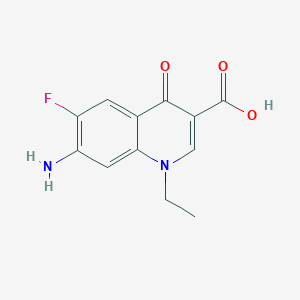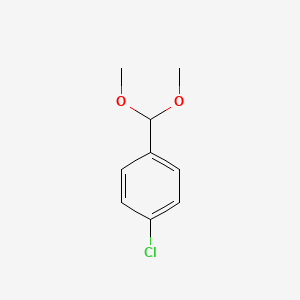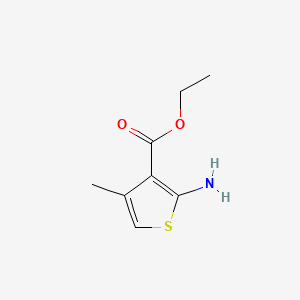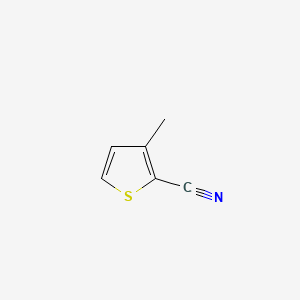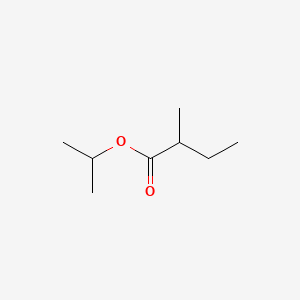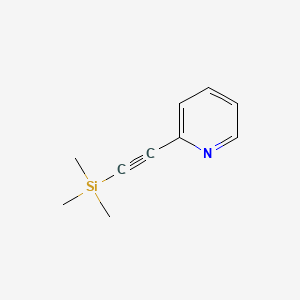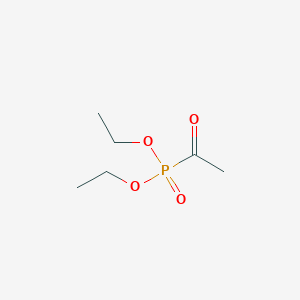
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Coordination Polymers and Metal-Organic Frameworks
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate has been instrumental in the generation of coordination polymers and metal-organic frameworks (MOFs). For example, it reacts with Cu(II) under hydro(solvo)thermal conditions to form pyrazine-2,6-dicarboxylic acid, leading to linear coordination polymers of catena-[diaqua-(μ-pyrazine-2,6-dicarboxylato-N,O,O‘-μ-N‘)copper(II)] (Yigit et al., 2006). Additionally, its reaction with Cu(NO3)2 and pyridine vapor forms a unique 3D MOF structure, featuring a discrete hexadecameric water cluster (Ghosh & Bharadwaj, 2004).
2. Crystal Structures and Supramolecular Chemistry
Various studies have focused on the crystal structures and supramolecular chemistry involving tetramethyl pyrazine-2,3,5,6-tetracarboxylate. For instance, novel nickel(II) complexes with pyrazine-2,3,5,6-tetracarboxylate have been synthesized, demonstrating diverse crystal structures and highlighting the flexibility of this ligand in forming complex geometries (Zhao et al., 2009).
3. Photoluminescence and Luminescence Properties
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate has been used in the study of photoluminescence and luminescence properties. A study demonstrated its use in synthesizing alkali-lanthanide coordination frameworks with unique luminescence properties that could be tuned by varying excitation wavelengths (Zhang et al., 2014).
4. Electron Acceptor in Light Absorber–Electron Acceptor Dyads
In the field of photochemistry, tetramethyl pyrazine-2,3,5,6-tetracarboxylate derivatives have been explored as electron acceptors in molecular dyads composed of a light absorber–electron acceptor framework. This research offers insights into the electrochemical and photochemical properties of such systems (Vrana & Brewer, 1997).
5. Role in Supramolecular Structures
The compound also plays a significant role in forming intricate supramolecular structures. For example, its co-crystallization with various substituted aromatic compounds leads to the formation of co-crystals with stabilized supramolecular structures, as revealed by Hirshfeld surface analysis (Yin et al., 2021).
6. Synthesis of Novel Coordination Frameworks
It is a key component in synthesizing novel coordination frameworks involving alkali-lanthanide heterometal–organic frameworks, which display unique properties such as slow magnetic relaxation behavior (Zhang et al., 2014).
7. Complex Formation with Metal Ions
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is effective in complex formation with metal ions, as evidenced in the synthesis of diverse metal complexes, such as those involving calcium ions. These complexes often exhibit unique molecular patterns and coordination geometries (Starosta & Leciejewicz, 2008).
Propiedades
IUPAC Name |
tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPCARAPIJCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303142 | |
| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
CAS RN |
35042-21-8 | |
| Record name | NSC156943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






